molecular formula C11H12N2O5 B3123983 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid CAS No. 314279-21-5

4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid

Cat. No.: B3123983
CAS No.: 314279-21-5
M. Wt: 252.22 g/mol
InChI Key: FBORCTNCGDPGQF-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid is a chemical compound with the molecular formula C11H12N2O5 It is known for its unique structure, which includes a hydrazino group and a hydroxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of 4-hydrazinobenzoic acid with other reagents. One common method includes the four-component reaction of 4-hydrazinobenzoic acid, β-keto esters, aromatic aldehydes, and malononitrile using a 10 mol% cerium ammonium nitrate (CAN) catalyst in water under ultrasound irradiation . This method produces the target compound in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted hydrazino derivatives.

Scientific Research Applications

4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid involves its interaction with molecular targets through its hydrazino and hydroxybenzoyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinobenzoic acid: Shares the hydrazino group but lacks the hydroxybenzoyl moiety.

    4-Hydroxybenzoylhydrazine: Similar structure but differs in the position of the hydroxy group.

    4-Oxobutanoic acid derivatives: Compounds with similar backbone structures but different substituents.

Uniqueness

4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid is unique due to its combination of hydrazino and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-(4-hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-8-3-1-7(2-4-8)11(18)13-12-9(15)5-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBORCTNCGDPGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
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4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
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4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
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4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 5
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
Reactant of Route 6
4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxobutanoic acid

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